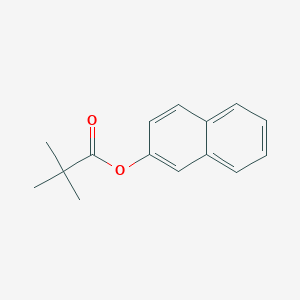
Naphthalen-2-yl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Naphthalen-2-yl 2,2-dimethylpropanoate is an ester derivative of 2-naphthol (naphthalen-2-ol) and 2,2-dimethylpropanoic acid (pivalic acid). The compound features a bulky pivalate group (2,2-dimethylpropanoate) esterified to the aromatic naphthalene system. This structural combination confers unique physicochemical properties, including enhanced steric hindrance and hydrophobicity compared to simpler esters like naphthalen-2-yl acetate.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Key structural analogs include:
3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate: Synthesized via hydrolysis of a symmetric ester precursor in 1,4-dioxane with Na₂CO₃, yielding 62% after distillation. The hydroxyl and chlorine substituents enhance polarity, contrasting with the fully aromatic naphthalen-2-yl ester .
4-Hydroxypentyl 2,2-dimethylpropanoate (CAS 138459-92-4): Features a hydroxypentyl chain, increasing hydrophilicity compared to the naphthalen-2-yl derivative. Its solubility in water is moderate, influenced by the branched pivalate group .
Physicochemical Properties
Key Observations :
Properties
CAS No. |
1503-86-2 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
naphthalen-2-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H16O2/c1-15(2,3)14(16)17-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
InChI Key |
SUGMMMOSTHSMJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















